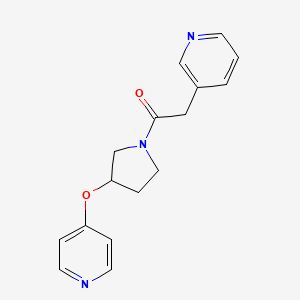![molecular formula C19H16O6 B2610567 {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 384362-18-9](/img/structure/B2610567.png)
{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid” is an organic compound with the molecular formula C19H16O6 . It has an average mass of 340.327 Da and a monoisotopic mass of 340.094696 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chromene ring attached to a methoxyphenyl group and an acetic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 556.4±50.0 °C at 760 mmHg, and a flash point of 202.9±23.6 °C . It has 6 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .
科学的研究の応用
Chemical Synthesis and Modification
The derivative of {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid has been involved in various chemical synthesis and modification processes. Velikorodov et al. (2014) detailed the synthesis of chromene derivatives through condensation processes involving methyl N-(3-hydroxyphenyl)carbamate and other compounds, leading to the formation of esters and derivatives with dihydroquinoxaline fragments. Additionally, Čačić et al. (2009) reported the synthesis of thiazolidin-4-ones based on a related chromene-yl acetic acid, showcasing its role in the formation of Schiff’s bases and acetamides. Lichitsky et al. (2021) described a novel synthesis approach for a related furochromen derivative, highlighting the compound's versatility in multicomponent condensation reactions (Velikorodov et al., 2014; Čačić et al., 2009; Lichitsky et al., 2021).
Antimicrobial Activity
Some derivatives of the compound have been synthesized and assessed for their antimicrobial properties. Čačić et al. (2006) prepared various derivatives of chromen-yl acetic acid hydrazide, which were evaluated for antimicrobial activity. Similarly, Behrami and Dobroshi (2019) synthesized novel organic compounds like 4-hydroxy-chromen-2-one derivatives and tested their antibacterial effects against several bacterial strains, highlighting the potential of these derivatives in antimicrobial applications (Čačić et al., 2006; Behrami & Dobroshi, 2019).
Organic Syntheses and Antioxidant Activity
The compound's derivatives have been involved in organic syntheses, leading to the creation of structures with potential antioxidant activities. Čačić et al. (2010) synthesized Schiff’s bases and thiazolidine-4-ones, which exhibited significant antioxidant activity, comparable to ascorbic acid in some cases. This indicates the potential of these derivatives in antioxidant and possibly other biological activities (Čačić et al., 2010).
Material Science Applications
In material science, derivatives of the compound have been explored for applications in light-emitting devices and smart materials. Pramod et al. (2019) synthesized a biscoumarin derivative and studied its potential in white light emission for various applications, including sensors and display devices. Wondraczek et al. (2008) prepared photoactive dextran derivatives, indicating the potential of these derivatives in forming smart materials responsive to light (Pramod et al., 2019; Wondraczek & Heinze, 2008).
Safety and Hazards
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11-16(24-10-17(20)21)8-7-14-15(9-18(22)25-19(11)14)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRDDBNOBBLTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)
![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)

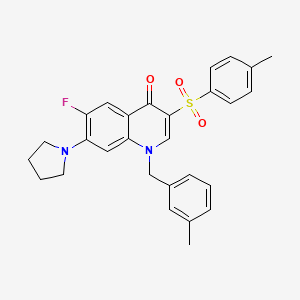
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)
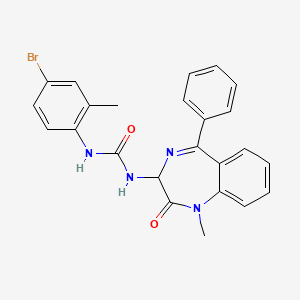
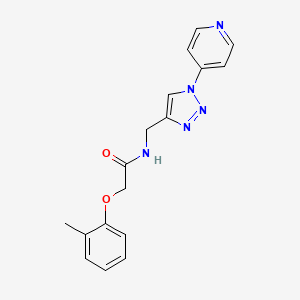
![methyl 2-(8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2610502.png)
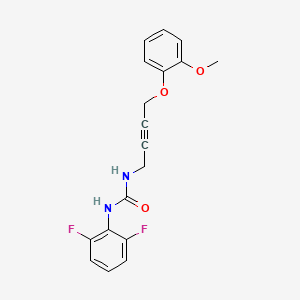
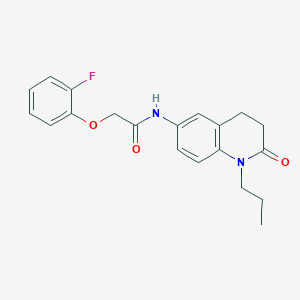
![3-Pentyl-2-[(Pyridin-2-Ylmethyl)sulfanyl]-7-(Pyrrolidin-1-Ylcarbonyl)quinazolin-4(3h)-One](/img/structure/B2610505.png)
